N,N'-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide)
Description
N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) is a chemical compound characterized by its unique structure, which includes two N-methyl-4-oxopentanamide groups linked by an ethane-1,2-diyl bridge
Properties
CAS No. |
61797-38-4 |
|---|---|
Molecular Formula |
C14H24N2O4 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl(4-oxopentanoyl)amino]ethyl]-4-oxopentanamide |
InChI |
InChI=1S/C14H24N2O4/c1-11(17)5-7-13(19)15(3)9-10-16(4)14(20)8-6-12(2)18/h5-10H2,1-4H3 |
InChI Key |
DYTLVJHCPFDSGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)N(C)CCN(C)C(=O)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) typically involves the reaction of ethane-1,2-diamine with N-methyl-4-oxopentanoic acid or its derivatives. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amide groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with formamide groups instead of oxopentanamide groups.
N,N’-(Ethane-1,2-diyl)bis(benzamides): Contains benzamide groups instead of oxopentanamide groups.
N,N’-(Ethane-1,2-diyl)bis(methanesulfonamide): Contains methanesulfonamide groups instead of oxopentanamide groups.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-methyl-4-oxopentanamide) is unique due to its specific structural features, which confer distinct chemical and biological properties
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